N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide is a novel compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 349.39 g/mol. This compound is primarily classified as a pharmaceutical agent due to its inhibitory effects on specific biological targets, particularly the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers .
The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide involves several key steps:
The molecular structure of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide can be described as follows:
InChI=1S/C20H19N3O3/c1-12-2-5-15(6-3-12)21-19(25)20(26)22-16-10-13-4-7-17(24)23-9-8-14(11-16)18(13)23/h2-3,5-6,10-11H,4,7-9H2
This structural formula provides insight into the connectivity of atoms within the molecule and aids in understanding its reactivity and interaction with biological targets.
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide participates in various chemical reactions relevant to its biological activity:
The mechanism of action for N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide involves:
The physical and chemical properties of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenooxyacetamide are critical for understanding its behavior in biological systems:
These properties influence its pharmacokinetics and pharmacodynamics when used in therapeutic applications.
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-j]quinolin -8 -yl)-2 -phenoxyacetamide has several potential applications in scientific research and medicine:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: